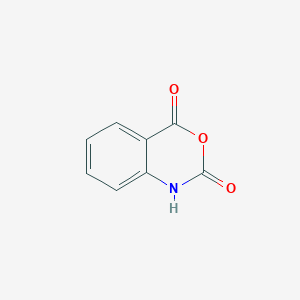

Isatoic anhydride

Descripción general

Descripción

El anhídrido isátiico es un compuesto orgánico derivado del ácido antranílico. Es un sólido blanco con la fórmula química C₈H₅NO₃ y una masa molar de 163,13 g/mol . Este compuesto se utiliza principalmente como bloque de construcción en la síntesis de diversas estructuras heterocíclicas que contienen nitrógeno .

Rutas sintéticas y condiciones de reacción:

Ciclización de ácidos antranílicos: El método más común para preparar anhídrido isátiico implica la ciclización de ácidos antranílicos usando fosgeno, trifosgeno o cloroformato de etilo como fuente de carbonilo. Sin embargo, este método es inconveniente debido a la alta toxicidad del fosgeno y sus análogos.

Carbonilación catalítica de anilinas: Un método alternativo implica la carbonilación catalizada por paladio(II) de anilinas sustituidas con monóxido de carbono. Este método ha mostrado altos rendimientos, especialmente cuando se utilizan ácidos antranílicos sustituidos.

Métodos de producción industrial:

Tipos de reacciones:

Hidrólisis: El anhídrido isátiico se somete a hidrólisis para producir dióxido de carbono y ácido antranílico.

Alcoholisis: Esta reacción procede de manera similar a la hidrólisis, dando como resultado la formación de ésteres.

Aminólisis: Las aminas pueden abrir la estructura del anillo del anhídrido isátiico.

Desprotonación y alquilación: La desprotonación seguida de alquilación produce derivados N-sustituidos.

Reacción con azida de sodio: Esta reacción produce benzimidazolona a través del intermedio isocianato.

Reactivos y condiciones comunes:

Hidrólisis: Se utiliza agua como reactivo.

Alcoholisis: Se utilizan alcoholes como reactivos.

Aminólisis: Se utilizan aminas como reactivos.

Desprotonación y alquilación: Se utilizan bases y agentes alquilantes.

Reacción con azida de sodio: Se utiliza azida de sodio como reactivo.

Productos principales:

Hidrólisis: Dióxido de carbono y ácido antranílico.

Alcoholisis: Ésteres.

Aminólisis: Diversos derivados de aminas.

Desprotonación y alquilación: Derivados N-sustituidos.

Reacción con azida de sodio: Benzimidazolona.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

Isatoic anhydride derivatives are widely used as intermediates in the synthesis of pharmaceutical compounds. They are involved in the production of:

- Nitrogen-substituted heterocycles : Such as N-substituted 4-hydroxyquinolinone esters and quinazolinones, which have therapeutic properties.

- Benzodiazepinediones : Important for their anxiolytic effects.

- Anthranilamides : Used in the synthesis of various drugs.

The global market indicates that 30-40% of this compound is utilized for pharmaceutical applications, highlighting its importance in drug development .

Green Chemistry Approaches

Recent advancements emphasize sustainable methodologies for synthesizing this compound derivatives. A notable method includes the direct alkylation or benzylation of this compound using less toxic solvents and reducing reaction times while maintaining high yields . This aligns with the principles of green chemistry, promoting eco-friendly practices in chemical synthesis.

Dyes and Pigments

This compound derivatives serve as precursors for dyes and pigments due to their vibrant colors and stability. They are utilized in:

- Textile industry : For dyeing fabrics.

- Cosmetics : As colorants due to their safe profile.

The ability to modify the chemical structure of this compound allows for a wide range of color properties, making it a valuable component in these industries .

Coupling Agents

In material science, this compound acts as a coupling agent, facilitating the bonding between different materials. This application is crucial in enhancing the performance of composites and coatings .

Synthesis of Bioactive Compounds

A significant study demonstrated the synthesis of bioactive compounds using this compound as a key intermediate. The research highlighted its role in developing new therapeutic agents with enhanced biological activity .

| Compound Type | Yield (%) | Biological Activity |

|---|---|---|

| Benzodiazepinediones | 84% | Anxiolytic |

| Quinazolinones | 75% | Antimicrobial |

This table summarizes the yields and biological activities associated with various compounds synthesized from this compound.

Development of Antifungal Agents

Another case study focused on synthesizing antifungal agents derived from this compound derivatives. The synthesized compounds exhibited significant antifungal activity against common pathogens, showcasing the potential for developing new therapeutic options .

Mecanismo De Acción

El mecanismo de acción del anhídrido isátiico involucra su capacidad de someterse a diversas reacciones químicas, como hidrólisis, alcoholisis y aminólisis, que dan como resultado la formación de diferentes productos. Estas reacciones están facilitadas por el grupo anhídrido reactivo del compuesto, que puede ser atacado por nucleófilos como agua, alcoholes y aminas . Los objetivos moleculares y las vías involucradas en estas reacciones dependen del nucleófilo específico y las condiciones de reacción utilizadas.

Comparación Con Compuestos Similares

El anhídrido isátiico es único debido a su capacidad de formar una amplia gama de estructuras heterocíclicas que contienen nitrógeno. Compuestos similares incluyen:

Anhídrido ftálico: Se utiliza en la producción de plastificantes y resinas.

Anhídrido maleico: Se utiliza en la producción de resinas de poliéster insaturadas.

Anhídrido succínico: Se utiliza en la síntesis de productos farmacéuticos y agroquímicos.

El anhídrido isátiico destaca por su versatilidad en la formación de diversas estructuras heterocíclicas y sus aplicaciones en múltiples campos, incluyendo química, biología, medicina e industria.

Actividad Biológica

Isatoic anhydride, a derivative of isatin, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, synthesis, and case studies that illustrate its pharmacological properties.

This compound is characterized by its anhydride functional group attached to an isatin structure. It can be synthesized through various methods, including the reaction of isatin with acetic anhydride or through more complex synthetic routes involving N-benzylation and oxidation processes. The synthesis often involves optimizing conditions to enhance yield and purity while minimizing byproducts .

1. Anti-inflammatory Properties

This compound derivatives have been studied for their anti-inflammatory effects. A notable study synthesized phenylbenzohydrazides from this compound and evaluated their impact on inflammation in pre-clinical models. The results indicated that these compounds significantly reduced cell migration induced by carrageenan and inhibited the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α .

| Compound | Cytokine Inhibition (%) | Cell Migration Inhibition (%) |

|---|---|---|

| INL-06 | 45 | 50 |

| INL-07 | 50 | 55 |

| INL-11 | 70 | 75 |

The study concluded that INL-11 was the most potent compound, demonstrating significant efficacy compared to dexamethasone, a standard anti-inflammatory drug .

2. Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound derivatives. A series of thiourea derivatives synthesized from this compound exhibited significant antibacterial activity against various strains of bacteria. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values lower than those of standard antibiotics, indicating promising antimicrobial properties .

3. Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies demonstrated that certain derivatives induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. This suggests potential applications in cancer therapy .

Case Study 1: Anti-inflammatory Activity

In a pre-clinical trial, phenylbenzohydrazides derived from this compound were administered to mice with induced inflammation. The results showed a marked reduction in inflammatory markers and improved clinical outcomes compared to control groups receiving no treatment. This study supports the potential use of this compound derivatives in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

A recent study focused on synthesizing thiourea derivatives from this compound and assessing their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, outperforming conventional antibiotics in some cases .

Análisis De Reacciones Químicas

Nitrogen Substitution

Isatoic anhydride undergoes nucleophilic substitution at the N1 position under basic conditions. For example:

-

N-Alkylation : Direct alkylation with benzyl halides often produces mixtures due to competing ring-opening reactions. A two-step method via N-benzylated isatin followed by oxidation achieves higher yields (76–88%) .

-

N-Arylation : Copper-catalyzed coupling reactions with arylboronic acids yield N-aryl derivatives, though steric hindrance limits efficiency .

Table 1: Conditions for N-Benzylation of Isatin Derivatives

| Substrate | Catalyst | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Methylisatin | TBAB (20 mol%) | DIPA | 30 | 88 |

| 5-Fluoroisatin | None | K₂CO₃ | 80 | 76 |

Aromatic Ring Substitution

Electrophilic substitution occurs at the C5 or C7 positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C5 (72% yield) .

-

Halogenation : Bromine in acetic acid yields 5-bromothis compound (68%) .

Hydrolysis and Alcoholysis

-

Hydrolysis : In aqueous alkaline media, this compound hydrolyzes to anthranilic acid derivatives. Kinetic studies show a βₙᵤc value of +1.0 for amine attacks at pH < 10, indicating a concerted mechanism .

-

Alcoholysis : Reactions with primary/secondary alcohols yield esters. For example, isopropyl alcohol forms this compound-8-isopropyl amide (90% yield) .

Table 2: Hydrolysis Kinetics of this compound Derivatives

| Derivative | pH | Rate Constant (s⁻¹) | Mechanism |

|---|---|---|---|

| Parent | 7.0 | 2.3 × 10⁻³ | Direct HO⁻ attack |

| 5-Nitro | 9.5 | 1.1 × 10⁻² | Isocyanate pathway |

Reactions with Amines

-

Primary Amines : Form 2-aminobenzamide derivatives via ring-opening. Steric effects dominate: methylamine reacts faster than tert-butylamine (βₙᵤc = 0.31) .

-

Secondary Amines : Generate quinazolinone derivatives. For example, morpholine yields 3-morpholinoquinazolin-4(3H)-one (85%) .

Quinazolinone Formation

Three-component reactions with amines and aldehydes produce fused quinazolinones:

-

Example : this compound + furyl-2-methylacrylaldehyde + amine → tetrahydropyrimidine derivatives (70–85% yield) .

Table 3: Three-Component Reaction Yields

| Amine | Aldehyde | Product Yield (%) |

|---|---|---|

| Aniline | 3-(5-Methylfuran-2-yl) | 80 |

| 4-Chloroaniline | Furan-2-yl | 75 |

Phthalimide Formation

Acid-catalyzed cyclization of 4-ester isatin derivatives yields phthalimides. For example, isatin-4-ethyl ester forms N-ethylphthalimide (94%) .

Mechanistic Insights

Key pathways include:

-

Imidic Acid Intermediates : Generated under acidic conditions, these intermediates trap carbonium ions to form secondary amides (e.g., 3a in Scheme 2 of ).

-

Intramolecular Cyclization : Favored in derivatives with electron-withdrawing groups, leading to phthalimides over intermolecular products .

Practical Considerations

Propiedades

IUPAC Name |

1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)9-8(11)12-7/h1-4H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJUTRJFNRYTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026955 | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Tan solid; [Hawley] Grey powder; [MSDSonline] | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isatoic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

MISCIBLE IN WATER, HOT ALC, AND ACETONE; INSOL IN ETHER, BENZENE, AND CHLOROFORM | |

| Record name | ISATOIC ACID ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PRISM FROM ALC OR GLACIAL ACETIC ACID; CRYSTALS FROM ALCOHOL OR DIOXANE, TAN POWDER | |

CAS No. |

118-48-9 | |

| Record name | Isatoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isatoic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isatoic anhydride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11593 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isatoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isatoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISATOIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8TFA74Y4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISATOIC ACID ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

243 °C WITH DECOMPOSITION | |

| Record name | ISATOIC ACID ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.